

Crystal structure of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Cat. No.:	B1442379

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic Acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid ($C_7H_7NO_4$, Molar Mass: 169.14 g/mol) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.^{[1][2][3]} Its structure, featuring a pyridone core, a carboxylic acid, and a methoxy group, presents a unique combination of functionalities that make it a valuable building block for the development of novel therapeutic agents.^[1] This guide provides a detailed examination of its structural characteristics, synthesis, and potential applications, with a focus on the solid-state properties dictated by its crystal structure. We will explore the anticipated molecular geometry, intermolecular interactions, and the experimental methodologies required for its definitive characterization.

Introduction: The Significance of the Pyridone Scaffold

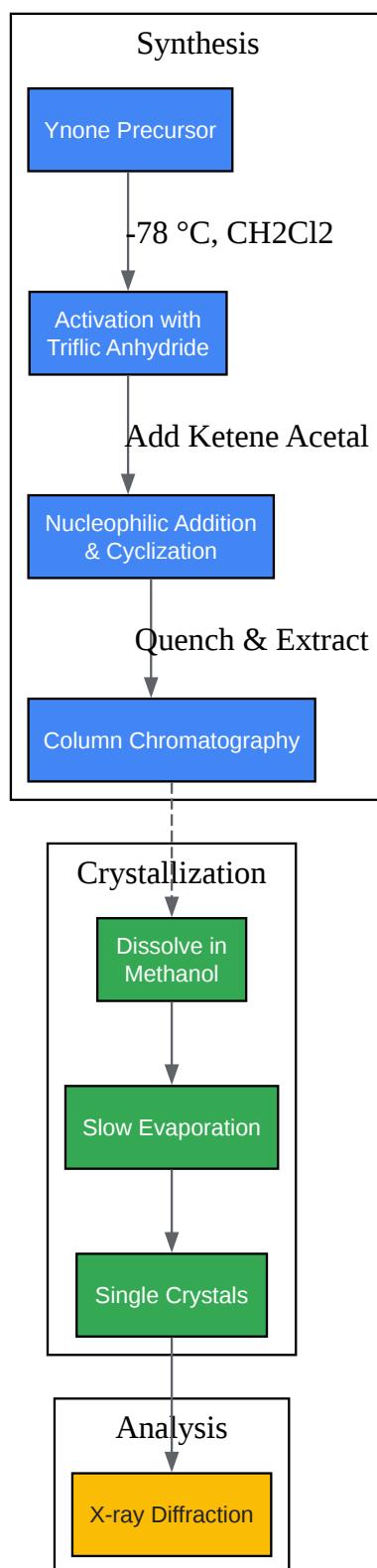
The 2-pyridone motif is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. Its ability to act as both a hydrogen bond donor and acceptor,

coupled with the planarity of the ring system, allows for specific and high-affinity interactions with biological targets. The incorporation of a carboxylic acid at the 3-position and a methoxy group at the 4-position further functionalizes the core, influencing its electronic properties, solubility, and potential as a pharmacophore.

The carboxylic acid moiety, in particular, is a critical feature in many drugs, primarily due to its ability to form strong hydrogen bonds and salt bridges with amino acid residues in protein binding sites.^[4] The strategic placement of this group on the pyridone ring makes **4-Methoxy-2-oxo-1,2-dihdropyridine-3-carboxylic acid** a versatile intermediate for creating compounds with potential applications ranging from antibacterial to anticancer agents.^{[5][6]} Understanding its three-dimensional structure in the solid state is paramount for predicting its behavior and for rational drug design.

Synthesis and Crystallization Workflow

The synthesis of functionalized 2-pyridone-3-carboxylic acids can be achieved through various synthetic routes. While a specific, published procedure for this exact molecule is not readily available, a general and robust methodology can be adapted from established protocols for analogous structures.^{[5][6]}


Experimental Protocol: A Plausible Synthetic Approach

This protocol outlines a conceptual pathway. The causality behind each step is to build the heterocyclic core and then introduce the necessary functional groups.

- Step 1: Ynone Activation: The synthesis would likely begin with an appropriate ynone (an α,β -acetylenic ketone) precursor. This substrate is activated with a strong electrophile, such as triflic anhydride, in an anhydrous, aprotic solvent like dichloromethane (CH_2Cl_2) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C). This activation makes the alkyne susceptible to nucleophilic attack.
- Step 2: Nucleophilic Addition & Cyclization: A suitable bis(trimethylsilyl) ketene acetal is then added to the activated ynone.^[6] This initiates a nucleophilic addition, which is followed by an intramolecular cyclization cascade to form the dihydropyridine ring system. The reaction is typically stirred at low temperature for several hours to ensure completion.

- Step 3: Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is achieved through column chromatography on silica gel, using a gradient of ethyl acetate and hexane or a similar solvent system to isolate the target compound.
- Step 4: Crystallization: High-purity single crystals suitable for X-ray diffraction are obtained through slow evaporation. The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and left undisturbed in a loosely covered vial. Over several days, as the solvent slowly evaporates, crystals of the compound will form.

Workflow Diagram: Synthesis and Crystallization

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis, crystallization, and analysis.

Crystal Structure and Intermolecular Interactions

While a definitive, publicly available crystal structure for **4-Methoxy-2-oxo-1,2-dihdropyridine-3-carboxylic acid** has not been deposited in crystallographic databases, we can infer its key structural features based on related compounds.^{[7][8]} The analysis of such structures provides a robust framework for understanding its solid-state behavior.

Expected Molecular Geometry

The core 1,2-dihdropyridine ring is expected to be largely planar. The carboxylic acid and methoxy substituents will be positioned on this plane. Steric hindrance between the carbonyl of the carboxylic acid and the adjacent methoxy group may cause a slight torsion, rotating the carboxylic acid group out of the plane of the pyridine ring, a common feature in ortho-substituted aromatic acids.^[8]

Anticipated Crystallographic Data

The following table presents a set of representative crystallographic parameters that could be expected for this compound, based on data from similarly sized organic molecules.^[7] This data is for illustrative purposes and must be confirmed by experimental single-crystal X-ray diffraction.

Parameter	Anticipated Value	Significance
Crystal System	Monoclinic or Orthorhombic	Describes the basic symmetry of the unit cell.
Space Group	P2 ₁ /c or Pca2 ₁	Defines the specific symmetry operations within the unit cell.
a (Å)	6 - 10	Unit cell dimension.
b (Å)	10 - 15	Unit cell dimension.
c (Å)	15 - 22	Unit cell dimension.
β (°)	90 - 105	Unit cell angle (for monoclinic system).
Volume (Å ³)	1200 - 1500	Volume of the unit cell.
Z	4	Number of molecules per unit cell.
Calculated Density (g/cm ³)	1.4 - 1.6	Theoretical density based on molecular weight and cell volume.

Dominant Intermolecular Interaction: Hydrogen Bonding

The most significant intermolecular force governing the crystal packing will be the hydrogen bonding mediated by the carboxylic acid groups. Carboxylic acids almost universally form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a robust R₂(8) graph-set motif.^[8] This strong interaction is a primary determinant of the crystal's thermodynamic stability and physical properties, such as melting point. Further, the N-H group of the pyridone ring and the C=O of the carboxylic acid can participate in additional hydrogen bonding, creating extended one- or two-dimensional networks.

Caption: Hydrogen-bonded carboxylic acid dimer motif.

Spectroscopic and Physicochemical Profile

Spectroscopic analysis provides confirmation of the molecular structure and is essential for quality control in synthesis.

- Molecular Formula: C₇H₇NO₄[\[1\]](#)
- Molecular Weight: 169.14 g/mol [\[1\]](#)

Expected Spectroscopic Signatures

- ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), distinct signals for the protons on the pyridine ring, a broad singlet for the carboxylic acid proton (>10 ppm), and a signal for the N-H proton.
- ¹³C NMR: Carbon signals would confirm the presence of the carbonyls (C=O) of the pyridone and carboxylic acid (~160-170 ppm), carbons of the aromatic ring, and the methoxy carbon (~55-60 ppm).
- FT-IR Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretches of the acid and amide (~1650-1710 cm⁻¹), and C-O stretching for the methoxy group. The presence of strong hydrogen bonding would shift the C=O and O-H frequencies.[\[9\]](#)[\[10\]](#)

Relevance in Drug Design and Development

The title compound serves as a prime example of a bioisosteric building block. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[\[11\]](#) The carboxylic acid group is a classic pharmacophore, but it can sometimes lead to poor metabolic stability or cell permeability.

The 2-pyridone-3-carboxylic acid scaffold can be considered a bioisostere for other acidic functional groups or can be further modified.[\[4\]](#)[\[12\]](#) For instance, the carboxylic acid could be converted to an ester or amide to create prodrugs with improved pharmacokinetic profiles. The methoxy group can be varied to modulate lipophilicity and target engagement. The inherent properties of this molecule make it a valuable starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.

Conclusion

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a well-defined chemical entity with high potential as an intermediate in pharmaceutical development. While its definitive crystal structure awaits experimental determination, a thorough analysis of analogous compounds allows for a confident prediction of its molecular geometry and solid-state packing, which is dominated by strong hydrogen-bonded dimer formation. The confluence of the pyridone core, a carboxylic acid, and a methoxy group provides a rich platform for synthetic modification, enabling the exploration of new chemical space in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 87853-70-1 | MDA85370 [biosynth.com]
- 2. 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C7H7NO4 | CID 53440204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid - CAS:87853-70-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
- To cite this document: BenchChem. [Crystal structure of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1442379#crystal-structure-of-4-methoxy-2-oxo-1-2-dihydropyridine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com